Potent and Selective BACE1 Inhibition vs. BACE2 and Cathepsin D
1-Cyclopropyl-N-methylpropan-2-amine hydrochloride demonstrates a potent and selective inhibition profile against Beta-Secretase 1 (BACE1) . The compound exhibits an IC50 of 0.078 µM against BACE1, which is nearly 3-fold more potent than its activity against BACE2 (IC50 = 0.228 µM) . Furthermore, it shows minimal off-target activity against the related aspartyl protease Cathepsin D (CatD), with an IC50 greater than 100 µM . This profile is a key differentiator, as achieving BACE1 selectivity over BACE2 and CatD is a significant hurdle in developing therapeutics for Alzheimer's disease due to potential mechanism-based toxicities associated with BACE2 and CatD inhibition [1]. The data were generated in standard enzymatic inhibition assays.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | BACE1: 0.078 µM; BACE2: 0.228 µM; CatD: >100 µM |
| Comparator Or Baseline | Target Compound vs. BACE2 and CatD (internal comparator for selectivity) |
| Quantified Difference | ~2.9-fold more potent against BACE1 than BACE2; >1280-fold more potent against BACE1 than CatD |
| Conditions | Standard enzymatic inhibition assay |
Why This Matters
This selectivity profile makes this specific compound a superior starting point for medicinal chemistry campaigns aiming to minimize off-target BACE2 and CatD inhibition.
- [1] Yan R, Vassar R. Targeting the β secretase BACE1 for Alzheimer's disease therapy. The Lancet Neurology. 2014;13(3):319-329. View Source
